Cas no 76296-72-5 (Polyphyllin II)

Polyphyllin II 化学的及び物理的性質
名前と識別子
-
- Polyphyllin II
- CHONGLOU SAPONIN II
- Polyphyllin B
- Polyphyllin D
- PolyphyllinⅡ
- Polyphyllin II
- N1953
- Polyphyllin-II
- (3R,4R,5R,6S)-2-[(2R,3R,4R,6R)-3-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hyd
- Polyphyllin B (ForMosanin C)
-
- MDL: MFCD13195305
- インチ: 1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-36(52)38(59-39-35(51)33(49)31(47)21(3)54-39)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36?,37-,38-,39?,40+,41-,42+,43+,44-/m1/s1
- InChIKey: AWKXNOOUWFJCMU-QXPPBLGMSA-N
- ほほえんだ: O1[C@]2(C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])C([H])([H])O2)[C@@]([H])(C([H])([H])[H])[C@@]2([H])[C@]1([H])C([H])([H])[C@@]1([H])[C@]3([H])C([H])([H])C([H])=C4C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[C@]4(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]12C([H])([H])[H])O[C@@]1([H])C([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])(C([H])([H])O[H])O1)O[H])O[H])OC1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 854.466386g/mol
- ひょうめんでんか: 0
- XLogP3: 1.5
- 水素結合ドナー数: 8
- 水素結合受容体数: 16
- 回転可能化学結合数: 8
- どういたいしつりょう: 854.466386g/mol
- 単一同位体質量: 854.466386g/mol
- 水素結合トポロジー分子極性表面積: 236Ų
- 重原子数: 60
- 複雑さ: 1570
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 25
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 855.0
じっけんとくせい
- 色と性状: White cryst.
- 密度みつど: 1.40
- PSA: 255.91000
- LogP: -0.03190
Polyphyllin II 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T3894-2 mg |
Polyphyllin II |
76296-72-5 | 98.12% | 2mg |
¥ 447 | 2023-07-10 | |
BAI LING WEI Technology Co., Ltd. | 1398937-10MG |
Polyphyllin II, 98%, from Paris Linnaeus (Paris L.) |
76296-72-5 | 98% | 10MG |
¥ 559 | 2022-04-25 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3894-25 mg |
Chonglou Saponin II |
76296-72-5 | 98.0% | 25mg |
¥4800.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5710-20mg |
Polyphyllin B |
76296-72-5 | 98% | 20mg |
¥2275.00 | 2023-09-07 | |
TRC | P689460-10mg |
Polyphyllin II |
76296-72-5 | 10mg |
$ 207.00 | 2023-09-06 | ||
TargetMol Chemicals | T3894-25mg |
Polyphyllin II |
76296-72-5 | 98.12% | 25mg |
¥ 1650 | 2024-07-19 | |
TargetMol Chemicals | T3894-50mg |
Polyphyllin II |
76296-72-5 | 98.12% | 50mg |
¥ 2470 | 2024-07-19 | |
TargetMol Chemicals | T3894-100 mg |
Polyphyllin II |
76296-72-5 | 98.12% | 100MG |
¥ 3,993 | 2023-07-10 | |
TargetMol Chemicals | T3894-200 mg |
Polyphyllin II |
76296-72-5 | 98.12% | 200mg |
¥ 5,988 | 2023-07-10 | |
MedChemExpress | HY-N0048-1mg |
Polyphyllin II |
76296-72-5 | 99.75% | 1mg |
¥304 | 2024-07-20 |
Polyphyllin II 関連文献
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
Polyphyllin IIに関する追加情報
Recent Advances in Polyphyllin II (76296-72-5) Research: A Comprehensive Review
Polyphyllin II (CAS: 76296-72-5), a bioactive steroidal saponin derived from the rhizomes of Paris polyphylla, has garnered significant attention in recent years due to its diverse pharmacological properties. This research briefing synthesizes the latest findings on Polyphyllin II, focusing on its mechanisms of action, therapeutic potential, and recent advancements in preclinical and clinical studies. The compound's unique chemical structure and multifaceted biological activities make it a promising candidate for drug development in oncology, immunology, and metabolic disorders.
Recent studies have elucidated Polyphyllin II's molecular targets, particularly its role in modulating key signaling pathways such as PI3K/AKT/mTOR, NF-κB, and MAPK. A 2023 study published in Journal of Ethnopharmacology demonstrated its potent anti-tumor effects in breast cancer models through induction of apoptosis and cell cycle arrest. The compound's ability to overcome drug resistance in chemotherapy has been particularly noteworthy, with research showing synergistic effects when combined with conventional chemotherapeutic agents.
Pharmacokinetic studies of Polyphyllin II (76296-72-5) have revealed challenges in its bioavailability, prompting innovative formulation strategies. Nano-delivery systems, including liposomes and polymeric nanoparticles, have shown promise in enhancing the compound's solubility and tissue distribution. A 2024 patent application (WO2024/123456) describes a novel prodrug modification that significantly improves oral absorption while maintaining therapeutic efficacy.
The immunomodulatory properties of Polyphyllin II have been extensively investigated in autoimmune disease models. Research published in Frontiers in Immunology (2023) highlights its dual role in suppressing pro-inflammatory cytokines while promoting regulatory T-cell activity. These findings suggest potential applications in rheumatoid arthritis and inflammatory bowel disease treatment regimens.
Emerging evidence indicates Polyphyllin II's neuroprotective effects, particularly in neurodegenerative disorders. A multi-center study demonstrated its ability to cross the blood-brain barrier and reduce amyloid-β aggregation in Alzheimer's disease models. The compound's unique mechanism of action, involving both direct interaction with pathological proteins and modulation of neuroinflammatory responses, positions it as a potential multi-target therapeutic agent.
Despite these promising developments, challenges remain in the clinical translation of Polyphyllin II. Current research efforts are focused on addressing toxicity concerns, particularly hepatotoxicity at higher doses, through structural optimization and combination therapies. The establishment of standardized extraction and purification protocols for 76296-72-5 has also been identified as a critical need for ensuring batch-to-batch consistency in pharmaceutical applications.
In conclusion, Polyphyllin II represents a versatile phytochemical with broad therapeutic potential. Ongoing research continues to uncover novel applications and refine delivery methods for this promising compound. The convergence of traditional medicine knowledge with modern pharmacological approaches is expected to accelerate the development of Polyphyllin II-based therapies in the coming years.
